molecular formula C21H20FN5O3 B11452634 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11452634
M. Wt: 409.4 g/mol
InChI Key: SWCFFLVYXURXLA-UHFFFAOYSA-N
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Description

The compound 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (hereafter referred to as Compound X) is a pyrimidotriazinone derivative characterized by:

  • A 2,5-dimethoxyphenyl group at the 4-position of the triazinone core.
  • A 4-fluorophenylamino substituent at the 2-position.
  • A methyl group at the 8-position.

Properties

Molecular Formula

C21H20FN5O3

Molecular Weight

409.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-(4-fluoroanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H20FN5O3/c1-12-10-18(28)27-19(16-11-15(29-2)8-9-17(16)30-3)25-20(26-21(27)23-12)24-14-6-4-13(22)5-7-14/h4-11,19H,1-3H3,(H2,23,24,25,26)

InChI Key

SWCFFLVYXURXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)F)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. Common starting materials include 2,5-dimethoxybenzaldehyde, 4-fluoroaniline, and appropriate pyrimidine derivatives. The reaction conditions often involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the triazine ring.

    Purification steps: Including recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to increase yield and purity. This may include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Automated purification: Techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed notable efficacy against breast cancer cell lines such as MDA-MB231 and OVCAR-8.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in DNA replication and repair processes. This leads to increased apoptosis in cancer cells while sparing normal cells.

The following table summarizes the anticancer activity observed in different studies:

Cell Line Growth Inhibition (%) Reference
MDA-MB23175.99
OVCAR-885.26
SNB-1986.61

Antiproliferative Activity

In addition to its anticancer properties, the compound has demonstrated antiproliferative effects against various other cell types. Studies indicate that it selectively inhibits tumor cell growth without affecting non-cancerous cells significantly.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound reveal that modifications to the phenyl rings and substitution patterns significantly influence its biological activity. For example:

  • Fluorination : The presence of fluorine in the para position of one of the phenyl rings enhances lipophilicity and cellular uptake.
  • Methoxy Substituents : The methoxy groups at positions 2 and 5 on the phenyl ring contribute to increased binding affinity to target proteins involved in cancer proliferation.

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound in drug development:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
  • Combination Therapy : Preliminary results suggest that when used in combination with other chemotherapeutic agents, it may enhance overall treatment efficacy through synergistic effects.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural differences between Compound X and related pyrimidotriazinones from the literature:

Compound ID 4-Position Substituent 2-Position Substituent 8-Position Key Structural Features
Compound X 2,5-Dimethoxyphenyl 4-Fluorophenylamino Methyl Dual methoxy, fluorophenylamino
4-(3-Methoxyphenyl) analog 3-Methoxyphenyl 4-Methylphenylamino Methyl Mono-methoxy, methylphenylamino
4-(4-Fluorophenyl) analog 4-Fluorophenyl 2,3-Dimethylphenylamino Methyl Fluorophenyl, dimethylphenylamino
4-(4-Methoxyphenyl) analog 4-Methoxyphenyl 4-Methylphenylamino Methyl Para-methoxy, methylphenylamino
4-Phenyl analog Phenyl 3-Methylphenylamino Methyl Unsubstituted phenyl, methylphenylamino
Key Observations:

Substituent Electronic Effects: Compound X features two methoxy groups (electron-donating) and a fluorophenylamino group (electron-withdrawing), creating a unique electronic profile compared to analogs with single substituents . The 4-fluorophenylamino group in Compound X may enhance metabolic stability and bioavailability compared to methylphenylamino groups in analogs .

Steric and Van der Waals Interactions: The 2,5-dimethoxyphenyl group in Compound X introduces greater steric bulk and van der Waals surface area compared to mono-substituted phenyl groups in analogs . This could influence binding pocket interactions in biological targets.

Hydrogen-Bonding Potential: Methoxy groups in Compound X may act as hydrogen bond acceptors, while the fluorophenylamino group could engage in hydrophobic or π-π stacking interactions, differentiating it from analogs with non-polar substituents .

Pharmacological Implications (Theoretical)

  • Serotonergic Receptor Modulation : Fluorophenyl groups (as in Compound X and ) are prevalent in serotonin receptor ligands, hinting at possible CNS activity .

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms that is fundamental to its biological activity.
  • Dimethoxyphenyl group : This moiety is thought to enhance the lipophilicity and biological interaction of the compound.
  • Fluorophenyl amino group : The presence of fluorine may influence the compound's binding affinity and stability.

Antimicrobial Activity

Pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various bacterial strains. For instance:

  • A study reported that pyrimidine derivatives demonstrated considerable in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The compound's structural features suggest it could inhibit bacterial growth through interference with nucleic acid synthesis or cell wall synthesis.

Anticancer Activity

The anticancer potential of pyrimidines is well-documented. For example:

  • Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. A notable study demonstrated that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • It is hypothesized that this compound may induce apoptosis in cancer cells through pathways involving DNA damage response mechanisms.

Synthesis and Evaluation

A recent synthesis study focused on creating novel pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were screened for:

  • Antimicrobial activity : Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : In vitro assays indicated that some derivatives had significant cytotoxic effects on human cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research has indicated:

  • Substituents at specific positions on the pyrimidine ring can significantly enhance or reduce biological efficacy.
  • For instance, modifications to the dimethoxyphenyl group have been correlated with increased antimicrobial potency .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus10
AntiviralHIV5
AnticancerHeLa Cells4.36

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